molecular formula C18H16F3NO B1327301 2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898775-12-7

2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1327301
CAS No.: 898775-12-7
M. Wt: 319.3 g/mol
InChI Key: SZOPIBNZPCJBLC-UHFFFAOYSA-N
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Description

2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol.

Preparation Methods

The synthesis of 2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone involves several steps. One common synthetic route includes the reaction of 3,4,5-trifluorobenzophenone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzophenone ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone has garnered attention in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone can be compared with other similar compounds, such as:

    Flualprazolam: A benzodiazepine derivative with similar structural features.

    3,4,5-Trifluorobenzophenone: A precursor in the synthesis of 2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which exhibit similar chemical reactivity.

The uniqueness of 2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone lies in its specific combination of functional groups, which confer distinct properties and reactivity compared to other compounds.

Properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-15-9-13(10-16(20)17(15)21)18(23)14-6-2-1-5-12(14)11-22-7-3-4-8-22/h1-2,5-6,9-10H,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOPIBNZPCJBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643675
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-12-7
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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